Ferrichrome A

Description

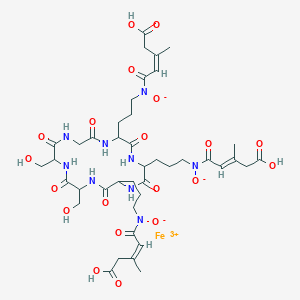

Structure

2D Structure

Propriétés

IUPAC Name |

(Z)-5-[3-[5-[3-[[(E)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-8-[3-[[(Z)-4-carboxy-3-methylbut-2-enoyl]-oxidoamino]propyl]-11,14-bis(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enoic acid;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H58N9O20.Fe/c1-22(16-34(57)58)13-31(54)48(68)10-4-7-25-38(64)44-26(8-5-11-49(69)32(55)14-23(2)17-35(59)60)39(65)45-27(9-6-12-50(70)33(56)15-24(3)18-36(61)62)40(66)47-29(21-52)41(67)46-28(20-51)37(63)42-19-30(53)43-25;/h13-15,25-29,51-52H,4-12,16-21H2,1-3H3,(H,42,63)(H,43,53)(H,44,64)(H,45,65)(H,46,67)(H,47,66)(H,57,58)(H,59,60)(H,61,62);/q-3;+3/b22-13-,23-14+,24-15-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLVIRNJIQOQJW-LDEMJYSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)C=C(C)CC(=O)O)[O-])CCCN(C(=O)C=C(C)CC(=O)O)[O-])[O-])CC(=O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CO)CO)CCCN(C(=O)/C=C(/C)\CC(=O)O)[O-])CCCN(C(=O)/C=C(\C)/CC(=O)O)[O-])[O-])/CC(=O)O.[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H58FeN9O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336337 | |

| Record name | Ferrichrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1052.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-80-7 | |

| Record name | Ferrichrome A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, [cyclo[glycyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-N5-[(2E)-4-carboxy-3-methyl-1-(oxo-.kappa.O)-2-buten-1-yl]-N5-(hydroxy-.kappa.O)-L-ornithyl-L-seryl-L-seryl]ato(3-)]-, (OC-6-64)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ferrichrome A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ferrichrome A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Metabolic Pathways of Ferrichrome a

Precursor Molecule Synthesis and Modification

The journey to construct Ferrichrome A commences with the formation and chemical alteration of its fundamental building blocks. This preparatory phase is crucial for providing the necessary components for the subsequent assembly line.

Ornithine N5-Hydroxylation (e.g., via Ornithine Monooxygenase Sid1)

The initial and committing step in the biosynthesis of this compound, as well as other ferrichrome-type siderophores, is the hydroxylation of the amino acid L-ornithine. asm.orgjmb.or.kr This reaction is catalyzed by a flavin-dependent monooxygenase, specifically an L-ornithine N5-oxygenase. wikipedia.orgnih.gov In the well-studied fungus Ustilago maydis, this enzyme is known as Sid1. nih.govresearchgate.net

Sid1 facilitates the addition of a hydroxyl group to the N5 nitrogen of the ornithine side chain, converting it to N5-hydroxy-L-ornithine. asm.orgpnas.org This enzymatic step requires cofactors such as FAD and NADPH for its activity. wikipedia.org The gene encoding this enzyme, sid1, is essential for the production of both ferrichrome and this compound in U. maydis. jmb.or.krresearchgate.net Its disruption leads to a complete lack of siderophore production. oup.com Homologous enzymes, such as SidA in Aspergillus nidulans and Sib2 in Schizosaccharomyces pombe, perform the same crucial function in their respective organisms. asm.orgoup.com

Acylation of N5-Hydroxy-L-ornithine (e.g., via Hydroxyornithine Acylase Fer5)

Following hydroxylation, the newly formed N5-hydroxy-L-ornithine undergoes an acylation reaction. In the biosynthesis of this compound in Ustilago maydis, this step is catalyzed by the enzyme Fer5, a hydroxyornithine acylase. nih.govrsc.org Fer5 is responsible for transferring an acyl group, specifically methylglutaconyl-CoA, to the N5-hydroxyl group of N5-hydroxy-L-ornithine. wikipedia.orgrsc.org This reaction yields methylglutaconyl hydroxyornithine, a key intermediate that will be incorporated into the final cyclic peptide. wikipedia.orguniprot.org

The enzyme Fer5 belongs to the GCN5-related N-acetyltransferase (GNAT) superfamily. rsc.org The functional characterization of Fer5 has been crucial in elucidating the complete biosynthetic pathway of this compound. nih.govresearchgate.net

Synthesis of Methylglutaconyl-CoA (e.g., via HMG-CoA Synthase Hcs1 and Enoyl-CoA Hydratase Fer4)

The acyl donor for the Fer5-catalyzed reaction, methylglutaconyl-CoA, is synthesized through a dedicated pathway. This pathway begins with the condensation of acetyl-CoA and acetoacetyl-CoA to form hydroxymethylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov This reaction is catalyzed by HMG-CoA synthase, an enzyme encoded by the hcs1 gene in Ustilago maydis. nih.govnih.gov

Subsequently, HMG-CoA is converted to methylglutaconyl-CoA. wikipedia.orgpnas.org This dehydration reaction is carried out by the enzyme enoyl-CoA hydratase, encoded by the fer4 gene in U. maydis. nih.govhimjournals.com The synthesis of methylglutaconyl-CoA links the biosynthesis of this compound to the isoprenoid biosynthesis pathway. rsc.orghimjournals.com

Incorporation of Neutral Amino Acids (e.g., Glycine (B1666218), Serine)

In addition to the three molecules of modified ornithine, the cyclic hexapeptide structure of this compound contains three other amino acids: one molecule of glycine and two molecules of serine. wikipedia.orgoup.com These neutral amino acids are incorporated into the growing peptide chain during the assembly process. Studies have demonstrated the successful incorporation of labeled glycine and serine into ferrichrome-type siderophores in various Aspergillus species, confirming their role as building blocks. nih.gov The selection and activation of these amino acids are handled by specific domains within the non-ribosomal peptide synthetase machinery.

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly

The final and most complex stage in the biosynthesis of this compound is the assembly of the precursor molecules into a cyclic hexapeptide. This process is orchestrated by large, multi-domain enzymes known as non-ribosomal peptide synthetases (NRPSs).

Cyclization and Peptide Backbone Formation (e.g., via NRPS Sid2, Fer3, Fso1)

The assembly of this compound is a multi-step process catalyzed by a dedicated NRPS. In Ustilago maydis, the biosynthesis of ferrichrome involves the NRPS Sid2, while the synthesis of this compound specifically requires the NRPS Fer3. nih.govresearchgate.net In other organisms, such as Omphalotus olearius, a homologous NRPS known as Fso1 is responsible for this compound synthesis. oup.com

These NRPSs are modular enzymes, with each module being responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. uniprot.org The Fer3 NRPS in U. maydis catalyzes the cyclization of three molecules of methylglutaconyl hydroxyornithine with one glycine and two serine residues to form the final this compound molecule. wikipedia.orguniprot.org The process involves the formation of peptide bonds between the amino acid residues, which are held as thioesters on the enzyme complex. nih.gov The final step is a cyclization reaction, releasing the completed cyclic hexapeptide from the enzyme. uniprot.org

The architecture of these NRPSs can be complex and non-linear. For instance, the Fer3 NRPS has a predicted domain structure of A-T-C-A-T-C-A-T-C-T-C-T-C, where 'A' stands for adenylation, 'T' for thiolation, and 'C' for condensation domains. uniprot.org

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Organism Example | Function | Reference |

| Ornithine Monooxygenase | Sid1 | Ustilago maydis | N5-hydroxylation of L-ornithine | nih.govresearchgate.net |

| Hydroxyornithine Acylase | Fer5 | Ustilago maydis | Acylation of N5-hydroxy-L-ornithine with methylglutaconyl-CoA | nih.govrsc.org |

| HMG-CoA Synthase | Hcs1 | Ustilago maydis | Synthesis of HMG-CoA | nih.govnih.gov |

| Enoyl-CoA Hydratase | Fer4 | Ustilago maydis | Conversion of HMG-CoA to methylglutaconyl-CoA | nih.govhimjournals.com |

| Non-Ribosomal Peptide Synthetase | Fer3 | Ustilago maydis | Assembly and cyclization of the hexapeptide | nih.govuniprot.org |

| Non-Ribosomal Peptide Synthetase | Fso1 | Omphalotus olearius | Assembly and cyclization of the hexapeptide | oup.com |

Table 2: Precursor Molecules of this compound

| Precursor Molecule | Origin | Incorporated as |

| L-Ornithine | Amino acid pool | N5-methylglutaconyl-N5-hydroxy-L-ornithine |

| Acetyl-CoA | Central metabolism | Part of the methylglutaconyl moiety |

| Acetoacetyl-CoA | Central metabolism | Part of the methylglutaconyl moiety |

| Glycine | Amino acid pool | Glycine residue |

| Serine | Amino acid pool | Serine residues |

Modular Architecture and Substrate Specificity of NRPS Enzymes

The synthesis of the peptide backbone of siderophores like this compound is catalyzed by large, multimodular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs). frontiersin.orgoup.com These enzymatic assembly lines are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. oup.comoup.com

A minimal NRPS module consists of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate at the expense of ATP. frontiersin.orgoup.com The substrate specificity of the entire module is primarily determined by this domain. nih.gov

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a 4'-phosphopantetheine (B1211885) (Ppant) cofactor. frontiersin.orgoup.com

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid held by its own T domain and the growing peptide chain attached to the T domain of the preceding module. frontiersin.orgoup.com

The specific NRPS implicated in this compound synthesis in Ustilago maydis is Fer3. nih.govnih.gov The architecture of NRPSs can exhibit variations from the standard linear model. For instance, some modules may lack an adenylation domain, requiring an A domain from another module to act iteratively to load multiple substrates. frontiersin.orgbiorxiv.org The Fer3 synthetase in U. maydis possesses a predicted modular architecture of A-T-C-A-T-C-A-T-C-T-C-T-C. uniprot.org This structure, with three A domains and five T-C pairings, suggests a complex, potentially non-linear mechanism for assembling the final hexapeptide structure of this compound. Similarly, the Fso1 protein in Omphalotus olearius, which also synthesizes this compound, has a predicted structure of three complete A-T-C modules and two additional T-C modules, mirroring the architecture of ferricrocin synthetase in Aspergillus nidulans. oup.com This modular variability allows for the synthesis of diverse peptide products. frontiersin.org

| Domain | Function in NRPS |

| Adenylation (A) | Selects and activates a specific amino acid substrate using ATP. oup.com |

| Thiolation (T) | Covalently tethers the activated amino acid via a phosphopantetheine arm. frontiersin.org |

| Condensation (C) | Catalyzes peptide bond formation between adjacent modules' substrates. oup.com |

| Epimerization (E) | An optional domain that converts an L-amino acid to its D-isomer. frontiersin.org |

Genetic Organization of Biosynthetic Clusters

In fungi, genes responsible for the biosynthesis of secondary metabolites, including siderophores, are frequently organized into co-regulated gene clusters. nih.gov This clustering facilitates efficient and coordinated expression of all necessary enzymes for a complete metabolic pathway.

Characterization of Divergently Transcribed Gene Clusters (e.g., sid1 and sid2 in Ustilago maydis)

In Ustilago maydis, two key genes involved in siderophore biosynthesis, sid1 and sid2, are located in a well-characterized gene cluster. nih.govnewprairiepress.org These two genes are divergently transcribed, meaning they are located on opposite strands of the DNA and transcribed in opposite directions from a shared 3.7 kb intergenic promoter region. nih.govresearchgate.net The expression of both genes is co-regulated by iron availability, with transcription being repressed in iron-replete conditions. researchgate.netmdpi.com This regulation is mediated by the GATA-type transcription factor Urbs1. nih.gov

sid1 : This gene encodes an L-ornithine N5-oxygenase. nih.govoup.com This enzyme catalyzes the hydroxylation of L-ornithine, which is the first committed step in the biosynthesis of both ferrichrome and this compound. nih.govnih.gov

sid2 : This gene encodes a large, multidomain NRPS responsible for the synthesis of the siderophore ferrichrome, but not this compound. nih.govnih.govnih.gov Mutants lacking sid2 are unable to produce ferrichrome but can still produce this compound. oup.com

| Gene | Encoded Protein | Function in Siderophore Biosynthesis |

| sid1 | L-ornithine N5-oxygenase | Catalyzes the initial hydroxylation of L-ornithine for both ferrichrome and this compound pathways. nih.govnih.gov |

| sid2 | Non-Ribosomal Peptide Synthetase (NRPS) | Synthesizes the cyclic peptide core of ferrichrome. nih.govnih.gov |

Identification of this compound Biosynthetic Genes (e.g., fer3, fer4, fer5, hcs1)

While the sid1/sid2 cluster is crucial for ferrichrome production, the specific biosynthesis of this compound in Ustilago maydis requires a different set of genes. nih.gov Research has identified a distinct gene cluster containing four novel enzymes essential for this compound synthesis: hcs1, fer3, fer4, and fer5. nih.govnih.gov Deletion of fer3, fer4, or fer5 abolishes this compound production. nih.gov

The elucidated biosynthetic pathway for the unique acyl group of this compound proceeds as follows:

hcs1 : Encodes a hydroxymethylglutaryl (HMG)-CoA synthase. This enzyme uses acetoacetyl-CoA and acetyl-CoA to generate HMG-CoA, an essential precursor for this compound. nih.govuniprot.org

fer4 : Encodes an enoyl-CoA hydratase/isomerase. This enzyme converts the HMG-CoA produced by Hcs1 into methylglutaconyl-CoA. nih.govuniprot.org

fer5 : Encodes an acyltransferase. This enzyme fuses the methylglutaconyl-CoA (from Fer4) with N5-hydroxyornithine (the product of Sid1) to create methylglutaconyl hydroxyornithine. nih.govuniprot.org

fer3 : Encodes the specific Non-Ribosomal Peptide Synthetase (NRPS) for this compound. nih.govnih.gov This enzyme takes the methylglutaconyl hydroxyornithine precursor and incorporates it into the final cyclic hexapeptide structure of this compound. uniprot.org

In the fungus Omphalotus olearius, a similar gene cluster responsible for this compound synthesis has been identified, containing homologs named fso1 (NRPS), omo1 (L-ornithine-N5-monooxygenase, a sid1 homolog), and ato1 (acyltransferase, a fer5 homolog). oup.comnih.gov

| Gene | Encoded Protein | Function in this compound Biosynthesis |

| hcs1 | HMG-CoA synthase | Produces HMG-CoA, a key precursor. nih.govnih.gov |

| fer4 | Enoyl-CoA hydratase | Converts HMG-CoA to methylglutaconyl-CoA. nih.govuniprot.org |

| fer5 | Acyltransferase | Fuses methylglutaconyl-CoA with N5-hydroxyornithine. nih.govuniprot.org |

| fer3 | Non-Ribosomal Peptide Synthetase (NRPS) | Assembles the final this compound cyclic peptide. nih.govuniprot.org |

Regulation of Ferrichrome a Biosynthesis and Associated Iron Homeostasis

Transcriptional Regulatory Mechanisms

The expression of genes involved in the ferrichrome A biosynthetic pathway is controlled by a complex interplay of transcription factors that sense and respond to intracellular iron levels.

In many fungi, the regulation of iron-dependent pathways, including siderophore biosynthesis, is mediated by GATA-type transcription factors. asm.org In the corn smut fungus Ustilago maydis, the transcription factor Urbs1 plays a central role in repressing the biosynthesis of ferrichrome and this compound under iron-replete conditions. embopress.orgresearchgate.net Urbs1 is a member of the GATA family of transcription factors and contains zinc finger motifs that are characteristic of this family. embopress.org It exerts its repressive function by binding to specific GATA sequences in the promoter regions of siderophore biosynthetic genes, such as sid1, which encodes L-ornithine N5-oxygenase, a key enzyme in the pathway. embopress.orgresearchgate.net Deletion of these GATA sites leads to the deregulated expression of sid1 in response to iron. embopress.org

Similarly, in the fission yeast Schizosaccharomyces pombe, the GATA-type transcription factor Fep1 is a key negative regulator of iron uptake. nih.govasm.org When iron is abundant, Fep1 represses the expression of genes involved in iron acquisition, including those required for ferrichrome biosynthesis and transport. nih.govfrontiersin.org Fep1 binds to GATA elements in the promoters of its target genes, thereby shutting down their transcription. nih.govasm.orgoup.com Inactivation of fep1 results in the constitutive expression of these genes, even in the presence of high iron concentrations. asm.orgoup.com The repressive activity of Fep1 is dependent on its ability to bind iron, and this binding is crucial for its interaction with target DNA sequences. asm.org

While the Ferric uptake regulator (Fur) protein is a well-characterized global iron-responsive regulator in many bacteria, its direct role in the regulation of this compound biosynthesis in fungi is less defined, with GATA-type factors like Urbs1 and Fep1 being the primary players in these organisms. asm.org

The control of this compound biosynthesis by GATA-type transcription factors is a conserved mechanism in fungi. asm.org In Ustilago maydis, Urbs1 controls the expression of the sid1 and sid2 genes, which are essential for ferrichrome biosynthesis. oup.comjmb.or.kr The promoter of the sid1 gene contains distal GATA sites that are crucial for iron-mediated repression and are directly bound by Urbs1. embopress.org The full regulatory effect of Urbs1 often requires the presence of multiple GATA elements within the promoter region. asm.org

In Schizosaccharomyces pombe, Fep1 regulates a suite of genes involved in iron homeostasis. nih.govasm.org Its targets include genes encoding enzymes for ferrichrome synthesis (sib1 and sib2), as well as siderophore transporters (str1, str2, and str3). nih.govfrontiersin.orgoup.comjmb.or.krasm.orgfrontiersin.org The promoters of these genes contain GATA sequences that are recognized by Fep1. nih.govasm.orgoup.com The strength of Fep1-mediated repression can be influenced by the specific sequence of the GATA element. nih.gov The loss of Fep1 function leads to a significant increase in ferrichrome production. nih.govnih.gov

The following table summarizes the key GATA-type transcription factors and their roles in regulating this compound biosynthesis in different fungal species.

| Transcription Factor | Organism | Target Genes | Regulatory Function |

| Urbs1 | Ustilago maydis | sid1, sid2, fer3-fer10 embopress.orgresearchgate.net | Represses biosynthesis under high iron conditions. embopress.org |

| Fep1 | Schizosaccharomyces pombe | sib1, sib2, str1, str2, str3 nih.govfrontiersin.orgfrontiersin.org | Represses biosynthesis and transport under high iron conditions. nih.govfrontiersin.org |

| SreA | Aspergillus nidulans, Aspergillus fumigatus | Siderophore biosynthetic genes | Represses biosynthesis under high iron conditions. frontiersin.orgoup.com |

| SRE | Neurospora crassa | Siderophore biosynthetic genes | Represses biosynthesis under high iron conditions. asm.org |

The transcriptional regulation of this compound biosynthesis is tightly coordinated with the availability of iron in the surrounding environment. ontosight.ai When iron is scarce, the repressive activity of GATA-type transcription factors like Urbs1 and Fep1 is lifted, leading to the induction of genes required for siderophore synthesis and uptake. embopress.orgfrontiersin.orgnih.gov This allows the fungus to produce and secrete this compound to scavenge for the limited iron resources. ontosight.aiwikipedia.org

In Ustilago sphaerogena, the biosynthesis of ferrichrome and this compound is differentially regulated based on the degree of iron stress. This compound, being a more effective iron chelator, is preferentially synthesized under more extreme iron-deficient conditions. nih.gov In contrast, under iron-replete conditions, the synthesis of both siderophores is repressed. nih.gov This differential regulation ensures that the fungus can mount an appropriate response to varying levels of iron availability.

In Aspergillus fumigatus, the expression of genes involved in the biosynthesis of ferricrocin (a ferrichrome-type siderophore) is responsive to environmental iron levels during the later stages of germination and hyphal growth. asm.org This indicates that the regulation of siderophore production is also developmentally controlled in response to iron cues. asm.org

GATA-type Transcription Factor Control

Influence of Cellular Iron Status on Gene Expression

The intracellular iron concentration directly influences the expression of genes involved in this compound biosynthesis. nih.govasm.orgnih.gov In Schizosaccharomyces pombe, the transcript levels of sib1 and sib2, which encode a siderophore synthetase and an L-ornithine N5-oxygenase respectively, are repressed in the presence of high iron levels. nih.govasm.orgnih.gov This repression is mediated by the GATA-type transcription factor Fep1. nih.govasm.orgnih.gov Conversely, under iron-depleted conditions, the expression of these genes is induced. nih.govasm.orgnih.gov

The loss of Fep1 leads to the derepression of sib1 and sib2 gene expression, resulting in increased production of ferrichrome. nih.govasm.orgnih.gov This demonstrates the critical role of the cellular iron status in modulating the transcriptional machinery that governs this compound synthesis.

Metabolic Pathway Remodeling Associated with this compound Synthesis under Iron Limitation

Under conditions of iron limitation, fungi undergo a significant remodeling of their metabolic pathways to support the increased demand for this compound biosynthesis while conserving iron. asm.org A key precursor for this compound is the amino acid ornithine. asm.org In Schizosaccharomyces pombe, ornithine is produced through two main pathways, both of which are transcriptionally regulated in response to iron availability. asm.org

One pathway involves the hydrolysis of arginine by the enzyme arginase, encoded by the car1 and car3 genes. asm.org The transcription of car1 is repressed by high iron levels in a Fep1-dependent manner, while car3 is constitutively expressed. asm.org The other pathway for ornithine synthesis proceeds from glutamate (B1630785). asm.org Interestingly, the two pathways for glutamate biosynthesis are also oppositely regulated by iron. asm.org The glutamate dehydrogenase Gdh1, which converts 2-ketoglutarate to glutamate, is repressed under iron-replete conditions by Fep1. asm.org In contrast, the glutamine synthetase Gln1 and the iron-sulfur cluster-containing glutamate synthase Glt1 are repressed during iron limitation. asm.org

This intricate metabolic remodeling ensures that under iron-deprived conditions, the cell can channel precursors towards ornithine and subsequently this compound synthesis, while simultaneously downregulating iron-consuming pathways to conserve this essential metal. asm.org

Role of Monothiol Glutaredoxins in Iron Homeostasis and Virulence (e.g., Grx4)

Monothiol glutaredoxins, such as Grx4, have emerged as crucial regulators of iron homeostasis and are linked to virulence in pathogenic fungi. mdpi.com These proteins are involved in sensing the cellular iron status and communicating this information to transcription factors that control iron uptake and utilization. mdpi.com

In Ustilago maydis, Grx4 is essential for viability and plays a role in regulating iron acquisition functions. researchgate.netmdpi.com Depletion of Grx4 affects the expression of genes involved in iron uptake, highlighting its importance in maintaining iron homeostasis. mdpi.com In other fungi, such as Cryptococcus neoformans and Aspergillus fumigatus, Grx4 interacts with iron-responsive transcription factors like Cir1 and SreA, respectively, to regulate their activity. mdpi.com

In Schizosaccharomyces pombe, the cytosolic monothiol glutaredoxin Grx4 is a key player in the iron-sensing mechanism that controls the activity of the transcription factors Fep1 and Php4. plos.org Grx4 can incorporate a glutathione-containing iron-sulfur cluster. plos.org Under iron-replete conditions, the iron-sulfur cluster-containing Grx4 interacts with and inactivates the repressor Php4. plos.org It is also proposed that the cluster-containing Grx4-Fra2 heterodimer binds to Fep1. plos.orgcsic.es Upon iron starvation, the disassembly of the iron-sulfur cluster in Grx4 leads to the release and nuclear accumulation of Php4, which then represses iron-consuming genes. plos.org The disassembly of the cluster in the Grx4-Fra2 complex is thought to trigger the removal of iron from Fep1, leading to its inactivation and the derepression of iron import genes. plos.orgcsic.es This demonstrates the central role of Grx4 in coordinating the cellular response to iron availability.

Mechanisms of Ferrichrome a Uptake and Transport

Extracellular Receptor Recognition and Binding

The initial and highly specific step in Ferrichrome A uptake is its recognition and binding by dedicated receptors on the outer surface of the microbial cell. This interaction is characterized by high affinity and specificity, ensuring efficient capture of the iron-laden siderophore even at low concentrations.

A variety of microorganisms have evolved specific outer membrane receptors to recognize and transport ferrichrome-type siderophores. These receptors, often termed ferrichrome-iron receptor activators, exhibit a remarkable degree of specificity for their ligands.

Escherichia coli : The primary receptor for ferrichrome in E. coli is FhuA (Ferric hydroxamate uptake protein A). wikipedia.org FhuA is a TonB-dependent outer membrane protein that not only binds ferrichrome but is also exploited as a receptor by certain phages and colicins. wikipedia.orgasm.org Its binding pocket is highly specific for ferrichrome and its structural analogs. virginia.edu

Pseudomonas aeruginosa : This opportunistic pathogen utilizes two main outer membrane receptors for ferrichrome uptake: FiuA and, to a lesser extent, FoxA . nih.gov These receptors are also TonB-dependent and are part of a sophisticated iron acquisition system that allows the bacterium to utilize xenosiderophores from other microorganisms. nih.gov

Saccharomyces cerevisiae : The budding yeast S. cerevisiae employs members of the ARN family of transporters for siderophore uptake. Specifically, Arn1p is a key transporter that recognizes and internalizes this compound. oup.comnih.govnih.gov Studies have shown that a disruption in the ARN1 gene leads to an inability to transport this compound, highlighting its specific role. nih.gov

Streptococcus pneumoniae : The Gram-positive bacterium S. pneumoniae utilizes the ATP-binding cassette (ABC) transporter system Piu for iron acquisition. The lipoprotein component, PiuA , acts as the initial receptor, binding to ferrichrome with high affinity. plos.orgnih.gov Fluorescence quenching assays have demonstrated the specific binding of ferrichrome to PiuA. plos.org

Bradyrhizobium japonicum : In this nitrogen-fixing soil bacterium, the outer membrane protein FegA has been identified as the receptor for ferrichrome. apsnet.orgjmu.edu A fegA mutant is unable to utilize ferrichrome as an iron source, confirming its essential role in the uptake of this siderophore. apsnet.org FegA shares significant amino acid similarity with other known TonB-dependent siderophore receptors. apsnet.org

Schizosaccharomyces pombe : The fission yeast S. pombe utilizes Str1 as its primary cell-surface transporter for ferrichrome. frontiersin.orgnih.gov A second homologous protein, Str2 , is localized to the vacuolar membrane and is also implicated in ferrichrome-dependent growth, suggesting a role in intracellular iron mobilization from ferrichrome. nih.govdntb.gov.ua

Table 1: Specificity of Ferrichrome-Iron Receptor Activators

| Organism | Receptor(s) | Location | Key Findings |

|---|---|---|---|

| Escherichia coli | FhuA | Outer Membrane | Primary TonB-dependent receptor for ferrichrome. wikipedia.org |

| Pseudomonas aeruginosa | FiuA, FoxA | Outer Membrane | TonB-dependent receptors for xenosiderophore uptake. nih.gov |

| Saccharomyces cerevisiae | Arn1p | Endosomal Vesicles/Plasma Membrane | Member of the ARN transporter family specific for this compound. oup.comnih.govnih.gov |

| Streptococcus pneumoniae | PiuA | Cell Surface (Lipoprotein) | High-affinity binding protein of the Piu ABC transporter system. plos.orgnih.gov |

| Bradyrhizobium japonicum | FegA | Outer Membrane | Essential TonB-dependent receptor for ferrichrome utilization. apsnet.orgjmu.edu |

| Schizosaccharomyces pombe | Str1, Str2 | Plasma Membrane, Vacuolar Membrane | Str1 is the primary cell-surface transporter; Str2 is involved in intracellular processing. frontiersin.orgnih.govdntb.gov.ua |

Research on Arn1p in S. cerevisiae has provided significant insights into these structural determinants. The recognition of ferrichromes by Arn1p is highly dependent on the nature of the N-acyl residues surrounding the iron coordination center. oup.comoup.com Specifically, Arn1p recognizes ferrichromes that possess branched-chain ornithine-N⁵-acyl residues, such as the anhydromevalonyl groups found in ferrirubin and the structurally related methylglutaconyl side-chains of this compound. nih.govoup.com

Conversely, ferrichromes with short-chain ornithine-Nδ-acetyl residues, like ferricrocin and ferrichrysin, are not transported by Arn1p. nih.gov The importance of the N-acyl chain length has been demonstrated by experiments where the substitution of short-chain acyl groups with longer ones, such as butyryl residues (a chain length of four carbons), restored recognition and transport by Arn1p. oup.comoup.com This indicates that a sufficient chain length of the N-acyl residue is a crucial determinant for binding to the Arn1p transporter. oup.com Interestingly, the peptide backbone of the ferrichrome molecule appears to be a less critical determinant for recognition by Arn1p. nih.gov

In the case of the E. coli receptor FhuA , the binding pocket for ferrichrome is a shallow, hydrophobic cleft lined with aromatic amino acid residues. virginia.eduresearchgate.net These residues, including tyrosines and a key arginine, form hydrogen bonds and electrostatic interactions with the hydroxamate groups and the peptide backbone of ferrichrome, effectively "extracting" it from the aqueous environment. virginia.eduembopress.org The conformation of ferrichrome itself changes very little upon binding. virginia.edu

Specificity of Ferrichrome-Iron Receptor Activators (e.g., FhuA in E. coli, FiuA/FoxA in Pseudomonas aeruginosa, Arn1p in Saccharomyces cerevisiae, PiuA in Streptococcus pneumoniae, FegA in Bradyrhizobium japonicum, Str1/Str2 in Schizosaccharomyces pombe)

Membrane Translocation Systems

Following binding to the extracellular receptor, the this compound-iron complex is translocated across the microbial cell envelope. This process involves a series of coordinated transport systems that span the outer membrane, the periplasmic space (in Gram-negative bacteria), and the inner (cytoplasmic) membrane.

In Gram-negative bacteria, the transport of this compound across the outer membrane is an active process that requires energy. This energy is not derived directly from ATP hydrolysis at the outer membrane but is transduced from the cytoplasmic membrane via the TonB-ExbB-ExbD complex . wikigenes.orgbiorxiv.orgfrontiersin.orgasm.org

The binding of the ferrichrome-iron complex to the extracellular face of receptors like FhuA induces a conformational change in the receptor. nih.govasm.org This change is propagated across the outer membrane to the periplasmic side of the receptor, where it is thought to signal the ligand-loaded status to the TonB complex. nih.gov The TonB protein, anchored in the inner membrane, is believed to physically interact with the FhuA receptor, coupling the proton motive force of the inner membrane to the transport event. wikigenes.orgfrontiersin.orgresearchgate.net This energy transduction facilitates a conformational change in FhuA, opening a channel and allowing the passage of the this compound-iron complex into the periplasm. wikipedia.org

Once inside the periplasmic space of Gram-negative bacteria, the this compound-iron complex is captured by a high-affinity periplasmic binding protein. In E. coli, this function is carried out by FhuD (Ferric hydroxamate uptake protein D). wikipedia.orgetsu.edu FhuD binds to a variety of hydroxamate siderophores, including ferrichrome, and acts as a shuttle, delivering the siderophore from the outer membrane receptor to the inner membrane transporter. etsu.eduproteopedia.org

The structure of FhuD reveals a shallow binding pocket lined with hydrophobic and aromatic residues, such as tryptophan, which interact with the non-polar parts of the siderophore. researchgate.netproteopedia.org Key arginine and tyrosine residues within the pocket form specific hydrogen bonds with the iron-coordinating hydroxamate oxygens of ferrichrome, ensuring a stable interaction. researchgate.netproteopedia.org The interaction between FhuD and the inner membrane transporter is crucial for the subsequent translocation step. etsu.edu

The final step in the translocation of this compound into the cytoplasm is mediated by transporters located in the inner (cytoplasmic) membrane. The specific type of transporter varies between different microorganisms.

ABC Transporters : In many bacteria, including E. coli, the transport across the inner membrane is carried out by ATP-binding cassette (ABC) transporters . etsu.edunih.gov The E. coli system, known as FhuBCD , consists of a periplasmic binding protein (FhuD), an integral membrane permease (FhuB), and a cytoplasmic ATPase (FhuC). nih.govnih.govgeneticsmr.org After FhuD delivers the ferrichrome-iron complex to FhuB, the hydrolysis of ATP by FhuC provides the energy to drive the translocation of the complex across the inner membrane and into the cytoplasm. geneticsmr.orgembrapa.br Similar ABC transporter systems are responsible for ferrichrome uptake in other bacteria, such as the FtsABCD system in Streptococcus pyogenes. researchgate.net

ARN Family Transporters : In the yeast Saccharomyces cerevisiae, the ARN family of transporters , which are members of the major facilitator superfamily (MFS), are responsible for siderophore uptake. nih.govembopress.org As mentioned, Arn1p is specific for ferrichrome-type siderophores, including this compound. nih.govembopress.org Unlike the bacterial ABC transporters, the mechanism of transport by ARN proteins is not fully elucidated but is known to involve the internalization of the intact siderophore-iron chelate into the cytosol. nih.gov The trafficking and activity of Arn1p are dynamically regulated by the presence of its substrate, ferrichrome. nih.gov In the absence of ferrichrome, Arn1p is located in intracellular vesicles, but upon exposure to ferrichrome, it relocalizes to the plasma membrane to facilitate uptake. nih.gov

Periplasmic Binding Proteins (e.g., FhuD)

Intracellular Iron Release and Siderophore Metabolism

Following transport across the cell membrane, the iron must be liberated from the extremely stable this compound complex to be utilized by the cell. This process involves sophisticated biochemical strategies that either reduce the iron, making it less affine to the siderophore, or degrade the siderophore backbone itself.

Reductive Iron Release Mechanisms (Fe³⁺ to Fe²⁺)

A primary mechanism for iron release from hydroxamate siderophores like this compound is the enzymatic reduction of the central ferric (Fe³⁺) ion to its ferrous (Fe²⁺) state. The affinity of the siderophore's hydroxamate groups for Fe²⁺ is significantly lower than for Fe³⁺. wikipedia.org This reduction destabilizes the complex, facilitating the release of the more soluble and bioavailable ferrous iron into the cytoplasm. wikipedia.org

The feasibility of this mechanism is rooted in the electrochemical properties of the siderophore-iron complex. Cyclic voltammetry studies have determined the formal potential of this compound to be approximately -446 mV versus the normal hydrogen electrode. nih.gov This value is well within the range of physiological reducing agents such as flavoproteins and NADH-dependent reductases, making enzymatic reduction a viable intracellular strategy. nih.gov

In the fungus Ustilago sphaerogena, the uptake of iron from this compound is sensitive to the iron chelator dipyridyl, which suggests that a reductive step is integral to the transport process at the cell membrane. asm.org While specific intracellular ferric reductases that act on this compound have been studied less than their membrane-bound counterparts, their existence is inferred from the widespread use of this release strategy. In contrast, some organisms possess specific reductases for other ferrichromes; for example, Ustilago sphaerogena has an NADH-dependent ferrichrome reductase, though studies have shown this compound is not a substrate for this particular enzyme.

Siderophore Degradation and Recycling (e.g., Acetylation, Peptidase Activity)

Once iron is released, the cell must deal with the now iron-free siderophore, known as desferrithis compound. Organisms employ two main strategies: recycling or degradation.

Recycling: In many cases, the intact desferrisiderophore is transported back out of the cell to chelate more iron from the environment. This "iron shuttle" model is metabolically efficient. nih.govasm.org In Ustilago sphaerogena, studies using radiolabeled this compound have shown that after iron is taken up via a reductive mechanism at the cell surface, the iron-free ligand is released back into the extracellular medium, ready for another cycle of iron acquisition. asm.org

In some bacteria like Pseudomonas aeruginosa and Escherichia coli, a modification-recycling system exists for ferrichrome. nih.gov Iron release in the cytoplasm involves acetylation of the siderophore's hydroxylamino groups, which is then followed by the export of the modified, acetylated desferrichrome back into the medium. nih.gov This acylated form can still chelate iron and be taken up again by the cell.

Degradation: An alternative to recycling is the enzymatic degradation of the siderophore. This is an energetically costly strategy as it prevents reuse of the ligand. asm.org In Saccharomyces cerevisiae, which takes up the entire ferrichrome-iron complex, evidence suggests that the siderophore is degraded intracellularly to release the iron, as the apo-siderophore is not secreted back out of the cell. asm.orgpnas.orgnih.gov This degradation can be mediated by peptidases that cleave the peptide backbone of the siderophore. While this has been proposed for ferrichrome in yeast, specific enzymatic pathways for this compound degradation remain a subject of ongoing research. asm.orgnih.gov Some studies have explored the degradation of peptidic siderophores by marine bacteria, but no degradation was observed for ferrichrome itself, suggesting this pathway is specific. acs.org

Intracellular Trafficking and Localization of Transporters (e.g., Arn1p relocalization)

In the yeast Saccharomyces cerevisiae, the uptake of this compound is mediated by transporters of the ARN family, particularly Arn1p. asm.orgembopress.org These transporters are not constitutively located at the plasma membrane. Instead, they exhibit a remarkable substrate-induced trafficking pattern.

In the absence of its substrate, Arn1p is sorted from the Golgi apparatus directly to endosomal compartments and does not cycle to the cell surface. embopress.orgnih.govcapes.gov.br The presence of extracellular ferrichrome-type siderophores, including this compound, triggers a dramatic relocalization. embopress.org

At low substrate concentrations (10–100 nM): Arn1p stably relocates from the endosomes to the plasma membrane. nih.gov

At higher substrate concentrations (≥1 µM): Arn1p is recruited to the plasma membrane and then rapidly undergoes endocytosis, cycling between the plasma membrane and endosomes to facilitate active transport of the siderophore into the cytosol. nih.govmolbiolcell.org

This intricate trafficking is controlled by the binding of this compound to one of two distinct sites on the Arn1p transporter. nih.govpnas.orgnih.gov A high-affinity binding site, located in a unique C-terminal domain, acts as a receptor that senses the siderophore and signals for the transporter's relocalization to the plasma membrane. nih.gov A second, lower-affinity site is involved in the subsequent transport and endocytosis. nih.gov The entire process is a sophisticated regulatory mechanism requiring the clathrin adaptor Gga2 for the initial Golgi-to-endosome sorting and the ubiquitin ligase Rsp5 for proper trafficking and cycling. nih.govmolbiolcell.org

Role of Ferrichrome in Intracellular Iron Storage

Beyond its primary role in iron acquisition, ferrichrome-type siderophores can also function as intracellular iron storage molecules. Once transported into the cytosol, the ferrichrome-iron complex is relatively stable and can protect the cell from the toxic effects of free iron. pnas.orgnih.govpnas.org

In fungi that lack ferritin—the primary iron-storage protein in many other eukaryotes—intracellular siderophores are the main form of iron storage. pnas.org Studies in Saccharomyces cerevisiae have shown that after uptake, both iron- and aluminum-bound ferrichrome (a non-reducible analogue) accumulate in the cytosol and persist for extended periods, indicating a storage role. pnas.orgpnas.orgpnas.org This stored iron is readily available and can be mobilized to meet the cell's metabolic needs. pnas.orgpnas.org

Specifically for this compound, its role appears more specialized. In Ustilago maydis, which produces both ferrichrome and this compound, ferrichrome is found primarily intracellularly and is produced regardless of iron levels, consistent with a storage function. nih.govjmb.or.kr In contrast, this compound is found almost exclusively in the extracellular environment under iron-deficient conditions, suggesting its principal role in this organism is iron scavenging from the environment rather than intracellular storage. nih.govjmb.or.kr

Comparative Analysis of this compound Uptake Mechanisms Across Organisms

The strategies for acquiring iron via this compound are not uniform across all organisms. Three principal mechanisms can be distinguished: the "iron shuttle" mechanism, a reductive mechanism (often called the "iron taxi"), and whole-complex uptake followed by degradation.

Iron Shuttle vs. Reductive vs. Whole-Complex Uptake Mechanisms

These mechanisms differ in whether the siderophore enters the cell and whether it is recycled or destroyed.

Iron Shuttle Mechanism: This mechanism involves the transport of the entire Fe³⁺-siderophore complex across the cell membrane. researchgate.net Inside the cell, iron is released (often via reduction), and the intact, iron-free siderophore is then secreted back into the environment to be reused. This is a common strategy for ferrichrome uptake in fungi like Ustilago maydis. researchgate.netnih.govasm.org

Reductive (Iron Taxi) Mechanism: In this model, the Fe³⁺-siderophore complex binds to a receptor on the cell surface, but the siderophore itself does not enter the cell. asm.orgasm.org The iron is reduced to Fe²⁺ at the membrane, released from the siderophore, and transported into the cell. The iron-free siderophore remains outside. The uptake of This compound in Ustilago sphaerogena is a classic example of this mechanism. asm.org Studies show that while the iron from this compound is taken up efficiently, the ligand itself remains extracellular. asm.org

Whole-Complex Uptake with Degradation: This strategy involves the internalization of the intact Fe³⁺-siderophore complex, similar to the shuttle mechanism. However, instead of being recycled, the siderophore is catabolized within the cell to release the iron. asm.org This is the mechanism employed by Saccharomyces cerevisiae for ferrichrome-type siderophores, including This compound , via the Arn1p transporter. asm.orgnih.gov The complex is brought into the cytosol, where the siderophore is degraded, and the transporter is recycled back to the endosome or plasma membrane. nih.gov

Table 1: Comparative Analysis of Iron Uptake Mechanisms for Ferrichrome-Type Siderophores

| Mechanism | Siderophore Fate | Location of Iron Release | Example Organism | Relevant Siderophore |

|---|---|---|---|---|

| Reductive ("Iron Taxi") | Remains extracellular | Cell surface/membrane | Ustilago sphaerogena | This compound asm.org |

| Iron Shuttle | Enters cell and is recycled | Intracellular (Cytosol) | Ustilago maydis | Ferrichrome nih.govasm.org |

| Whole-Complex Uptake & Degradation | Enters cell and is degraded | Intracellular (Cytosol) | Saccharomyces cerevisiae | Ferrichrome / this compound asm.orgnih.gov |

Biological and Ecological Significance of Ferrichrome a

Role in Microbial Pathogenesis and Virulence

The ability to acquire iron from a host is a critical determinant of a pathogen's ability to establish and maintain an infection. Ferrichrome A and its transport systems are integral to this process in several fungal and bacterial pathogens.

Iron Acquisition in Fungal Pathogens (e.g., Ustilago maydis in corn smut)

In the phytopathogenic fungus Ustilago maydis, the causative agent of corn smut disease, this compound, along with ferrichrome, is a key extracellular siderophore produced to scavenge ferric iron. researchgate.netjmb.or.kr The biosynthesis of these siderophores is induced under iron-depleted conditions. annualreviews.org The process begins with the hydroxylation of L-ornithine, a reaction catalyzed by L-ornithine N5-oxygenase, which is the first committed step in the biosynthesis of both ferrichrome and this compound. nih.gov The gene responsible for this enzyme, sid1, is regulated by iron levels. nih.gov While the siderophore biosynthetic pathway is crucial for iron uptake, studies involving mutants with a null allele of sid1 suggest that this pathway may not be absolutely essential for the infection of maize by U. maydis. nih.gov However, the production of siderophores like this compound is considered an important virulence factor in many pathogenic fungi. researchgate.netannualreviews.org Once the iron-siderophore complex is formed, it is taken up by the fungal cells. Interestingly, in Ustilago sphaerogena, the iron-loaded this compound is not transported into the cell; instead, a reduction of Fe(III) to Fe(II) occurs at the cell membrane, and the ferrous iron is then absorbed. mdpi.comnih.gov

Contribution to Bacterial Virulence (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae)

This compound and its uptake systems also play a significant role in the virulence of opportunistic bacterial pathogens.

Pseudomonas aeruginosa , a versatile human pathogen, can utilize heterologous siderophores like ferrichrome for iron acquisition. oup.comoup.com This bacterium possesses outer membrane receptors, FiuA and FoxA, for the transport of ferrichrome. oup.comnih.gov The FiuA receptor is primarily responsible for about 80% of ferrichrome transport across the outer membrane. oup.comnih.gov The transport process is energy-dependent, relying on the TonB1 protein. oup.comoup.comresearchgate.net Disruption of the fiuA gene, which encodes the ferrichrome receptor A, has been shown to have pleiotropic effects on P. aeruginosa virulence. oup.comresearchgate.netnih.gov Mutants lacking a functional FiuA receptor exhibit significantly reduced elastase production, a major virulence determinant, and show decreased pathogenicity in mouse airway infection models. oup.comresearchgate.netnih.gov

Streptococcus pneumoniae , a Gram-positive pathogen responsible for various human infections, also relies on siderophore-mediated iron uptake to survive in the iron-limited environment of the host. plos.orgresearchgate.net This bacterium employs the Pia ABC (ATP-binding cassette) transporter system to acquire iron chelated by hydroxamate siderophores, including ferrichrome. plos.orgplos.orgbiorxiv.org The substrate-binding protein of this system, PiaA, exhibits a very high affinity for ferrichrome, with a dissociation constant (Kd) of approximately 5.8 ± 1.4 nM. plos.org This high affinity enables S. pneumoniae to effectively capture iron even at the very low concentrations found within a human host. plos.orgresearchgate.net The ability to utilize ferrichrome secreted by fungi highlights a competitive and adaptive strategy for iron acquisition by this bacterium during infection. plos.org

Broader Metabolic and Physiological Functions in Microorganisms

Beyond its direct role in iron acquisition for pathogenesis, this compound and its underlying biosynthetic and transport machinery influence fundamental metabolic and physiological processes in microorganisms.

Impact on Primary Metabolism (e.g., Ammonium (B1175870) Tolerance, Glucose Utilization in Fission Yeast)

In the fission yeast Schizosaccharomyces pombe, ferrichrome, a compound structurally related to this compound, has been shown to have a significant impact on primary metabolism. nih.govresearchgate.netnih.gov Research has revealed that ferrichrome can confer high tolerance to ammonium. nih.govresearchgate.netnih.govdntb.gov.uariken.jppombase.org Ammonium is a preferred nitrogen source that can suppress the uptake and catabolism of other nitrogen sources through a process called nitrogen catabolite repression (NCR). nih.govresearchgate.netnih.govdntb.gov.ua Ferrichrome can cancel the growth suppression caused by high ammonium concentrations, a process dependent on the amino acid transporter Cat1. nih.govresearchgate.netnih.govdntb.gov.uapombase.org Deletion of the sib1 gene, which is responsible for ferrichrome biosynthesis, exacerbates growth retardation in the presence of excess ammonium, indicating that endogenously produced ferrichrome helps to suppress the metabolic effects of ammonium. nih.govresearchgate.netnih.govdntb.gov.uapombase.orgpombase.org

Furthermore, ferrichrome facilitates the growth of both wild-type and sib1-deficient cells under low glucose conditions. nih.govresearchgate.netnih.govdntb.gov.ua This suggests a role for intracellular iron, mediated by siderophores, in regulating primary metabolism, including NCR and glucose utilization. nih.govresearchgate.netnih.gov In cwh43 mutant cells of fission yeast, which show sensitivity to glucose limitation, the iron storage compound deferriferrichrome accumulates dramatically, further linking iron metabolism to glucose sensing and utilization pathways. biologists.com

Influence on Biofilm Formation

Biofilm formation is a critical aspect of microbial survival and persistence, often contributing to chronic infections and antibiotic resistance. Iron availability, and therefore siderophore activity, is closely linked to this process. nih.gov

In Pseudomonas aeruginosa, the ferrichrome receptor A gene, fiuA, has been identified as playing a role in biofilm development, particularly under conditions of sublethal antibiotic stress. oup.comoup.comresearchgate.net A mutant defective in the fiuA gene showed a significant decrease in biofilm formation in the presence of sub-inhibitory concentrations of carbenicillin. oup.comoup.comresearchgate.net This suggests that the ferrichrome uptake system is involved in the enhancement of biofilms under certain environmental pressures. oup.comresearchgate.net

In mixed-species biofilms, such as those formed by Aspergillus fumigatus and P. aeruginosa, the production of siderophores is a key interaction. biorxiv.org A. fumigatus secretes ferrichrome during biofilm formation, both in monoculture and in co-culture with P. aeruginosa, under both normoxic and hypoxic conditions. biorxiv.org This highlights the continuous role of this compound in iron acquisition and its potential influence on the structure and dynamics of polymicrobial communities.

Environmental and Ecological Roles

The production and utilization of this compound extend beyond the context of a single organism or a host-pathogen interaction, playing a broader role in microbial ecosystems. Siderophores are key molecules in microbial competition and cooperation for iron, a limiting nutrient in many environments. nih.govasm.org

In soil environments, microorganisms that colonize mineral surfaces can use siderophores to chelate iron directly from minerals. nih.gov Fungi, in particular, can provide siderophores like ferrichrome to bacteria, increasing their access to iron. asm.org This cross-feeding of siderophores can shape the composition and function of microbial communities. For example, in the cheese ecosystem, Penicillium species can supply ferrichrome to bacteria like Staphylococcus equorum, reducing the bacterium's need to produce its own siderophores. asm.org

The ability of some microorganisms to utilize siderophores produced by others, known as siderophore piracy, is a common ecological strategy. researchgate.net Pseudomonas aeruginosa, for instance, can take up ferrichrome produced by fungi. researchgate.net This allows it to benefit from the iron-scavenging efforts of other members of the microbial community. The transport systems for these heterologous siderophores are often highly specific. nih.govresearchgate.net

Solubilization and Mobilization of Environmental Iron

Iron is a vital micronutrient for nearly all living organisms, participating in essential processes like respiration, DNA synthesis, and enzymatic catalysis. wikipedia.orgnih.gov However, in aerobic environments at neutral pH, iron primarily exists in its insoluble ferric (Fe³⁺) form, such as in ferric oxyhydroxide minerals, making it largely unavailable to organisms. wikipedia.orgnih.gov Microorganisms, including various fungi like those from the genera Aspergillus and Ustilago, have evolved to produce and secrete low-molecular-mass organic molecules called siderophores, such as this compound, to overcome this limitation. wikipedia.orgmdpi.com

This compound is secreted in its iron-free form and possesses an extremely high affinity for ferric iron. nih.gov This strong binding capacity allows it to effectively chelate and solubilize iron from insoluble mineral phases in the environment. nih.govnih.gov The resulting this compound-iron complex is then recognized and taken up by specific transport systems on the microbial cell surface. nih.gov This process of solubilization and mobilization is a crucial strategy for microorganisms to acquire the iron necessary for their metabolic needs from an otherwise inaccessible source. nih.govnih.gov For instance, research has shown that this compound is mainly found extracellularly when Ustilago maydis is cultured under iron-deficient conditions, highlighting its role in scavenging iron from the surrounding environment. nih.gov

The mechanism of iron release from the this compound complex can vary among different organisms. In some cases, the entire iron-siderophore complex is transported into the cell. nih.gov Inside the cell, the ferric iron is reduced to the more soluble ferrous (Fe²⁺) form, which has a lower affinity for the siderophore and is consequently released for metabolic use. wikipedia.org In other organisms, such as Ustilago sphaerogena, the reduction of Fe³⁺ to Fe²⁺ occurs at the cell membrane, and only the ferrous iron enters the cell, while the this compound molecule may be recycled. nih.govmdpi.com

Inter-species Iron Exchange and Cross-feeding

The influence of this compound extends beyond the organism that produces it, facilitating a phenomenon known as inter-species iron exchange or cross-feeding. This is particularly significant because not all microorganisms are capable of synthesizing their own siderophores. researchgate.net For example, the well-studied yeast Saccharomyces cerevisiae cannot produce siderophores but has evolved specific transporters to recognize and uptake iron bound to siderophores produced by other microbes, including this compound. nih.govresearchgate.net

This one-way provision of a public good creates a basis for microbial interactions. Research has demonstrated a cross-feeding relationship between the Ferrichrome-producing fungus Schizosaccharomyces pombe and Saccharomyces cerevisiae. researchgate.net Under low-iron conditions, S. cerevisiae cells engineered to express the appropriate transporter can grow in the vicinity of S. pombe by utilizing the Ferrichrome it secretes. researchgate.net This highlights how this compound can support the growth of other species in an iron-limited environment, shaping the structure and dynamics of microbial communities.

This "siderophore piracy" is not limited to fungi. Bacteria can also utilize siderophores produced by other species. nih.gov While specific documentation on this compound piracy by a wide range of bacteria is detailed in specialized literature, the general principle of siderophore cross-feeding is a well-established ecological interaction. nih.gov For example, the bacterium Listeria monocytogenes can utilize various hydroxamate siderophores like Ferrichrome and this compound as an iron source. asm.org The ability to use siderophores produced by others provides a competitive advantage, especially in environments where multiple species are competing for scarce iron resources. nih.gov

Contribution to Mineral Dissolution and Biogeochemical Cycling

The production of siderophores like this compound has profound effects on geological and environmental processes, specifically contributing to mineral dissolution and the biogeochemical cycling of iron and other elements. nih.govnih.gov The process by which life influences the breakdown of rocks and minerals is known as bioweathering. nih.govd-nb.info Siderophores are key agents in the chemical weathering of iron-bearing minerals. nih.govdiva-portal.org

The general mechanism involves the formation of an iron-siderophore complex at the mineral surface, which is then released into the surrounding solution. nih.govdiva-portal.org This effectively leaches iron from the mineral structure, promoting its dissolution. nih.gov Studies have shown that fungal siderophores, including those of the ferrichrome family, can alter the surface of minerals like biotite (B1170702) and enhance their dissolution in forest soils. nih.gov

Furthermore, research on the dissolution of goethite, a common iron oxyhydroxide mineral, has demonstrated the efficacy of ferrichrome in this process. One study found that in the presence of ferrichrome, the dissolution rate of goethite containing aluminum substitutions was significantly increased, in some cases more than threefold compared to the pure mineral. researchgate.net This indicates that the composition of minerals can influence the efficiency of siderophore-mediated dissolution.

By mobilizing iron from the lithosphere into a biologically accessible form, this compound and other siderophores play a vital role in the broader biogeochemical cycling of iron. nih.gov This is particularly important in vast, iron-limited regions such as the open ocean, where iron availability can control the productivity of phytoplankton, the base of the marine food web. nih.govnih.gov Marine bacteria are significant producers of organic iron chelators, and their siderophores are crucial in maintaining the oceanic iron cycle. nih.govnih.gov Through their collective action, siderophore-producing microbes influence not only local nutrient availability but also global elemental cycles. d-nb.info

Advanced Research Methodologies and Analog Studies

Spectroscopic and Structural Characterization

A suite of powerful spectroscopic and structural techniques has been employed to characterize the Ferrichrome A complex and its interaction with cellular transport systems.

Mass spectrometry (MS) techniques, including Liquid Secondary Ion Mass Spectrometry (LSIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI), have been pivotal in assessing the stability of ferrichrome complexes. acs.orgcore.ac.uk Studies on the closely related siderophore, ferrichrome, revealed the remarkable stability of the ferric peptide complex under LSIMS conditions. acs.orgcore.ac.uk Collision-induced dissociation (CID) studies have further allowed for the unambiguous identification of the chelation sites within the molecule. core.ac.uk While LSIMS maintains the integrity of the Fe(III) complex, MALDI-MS can lead to more fragmentation, showing abundant peaks for the cyclic peptide itself. acs.org This suggests that the stability of the complex is influenced by the analytical method's conditions, such as the acidity of the matrix used in MALDI. core.ac.uk

Furthermore, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a crucial method for the identification and quantification of this compound in biological samples, such as fungal culture supernatants. nih.gov This technique was instrumental in identifying the enzymes involved in the this compound biosynthetic pathway in Ustilago maydis by analyzing siderophore production in various deletion mutants. nih.gov

Table 1: Mass Spectrometry Techniques in Ferrichrome Research

| Technique | Application | Key Findings for Ferrichrome/Ferrichrome A |

|---|---|---|

| LSIMS | Study of complex stability | Revealed remarkable stability of the ferrichrome-Fe(III) complex. acs.orgcore.ac.uk |

| MALDI-MS | Structural analysis | Can cause dissociation of the complex, depending on the matrix. acs.orgcore.ac.uk |

| CID | Chelation site identification | Unambiguously identified the metal-binding sites. core.ac.uk |

| HPLC-MS | Quantification and identification | Used to identify enzymes in the this compound biosynthesis pathway. nih.gov |

Cryo-electron microscopy (Cryo-EM) has provided atomic-level insights into the architecture of the transporters responsible for ferrichrome uptake. The structure of the Escherichia coli ferrichrome importer, FhuCDB, an ATP-binding cassette (ABC) transporter, was determined at 3.4 Å resolution using cryo-EM. nih.govproteopedia.orgresearchgate.net This structural elucidation revealed a monomeric membrane subunit, FhuB, which forms the translocation pathway for the siderophore. nih.govproteopedia.orgresearchgate.net The structure highlighted unique features, such as layers of methionine residues within the translocation channel. nih.gov These structural details are critical for understanding the molecular basis of siderophore recognition and transport across the bacterial inner membrane. nih.govproteopedia.org Cryo-EM has also been used to determine the structure of the bacteriophage T5 receptor-binding protein in complex with its E. coli receptor, the ferrichrome transporter FhuA, revealing the mechanism of host recognition.

Table 2: Cryo-EM Structural Insights into the Ferrichrome Importer FhuCDB

| Component | Structural Feature | Functional Implication |

|---|---|---|

| FhuB | Monomeric membrane subunit with a central translocation pathway. nih.govproteopedia.org | Forms the channel through which ferrichrome passes the inner membrane. nih.govproteopedia.org |

| Translocation Pathway | Lined with unique arrangements of residues, including layers of methionines. nih.gov | Potentially crucial for the specific binding and movement of the siderophore. nih.gov |

| FhuCDB Complex | Overall architecture of the ABC transporter. nih.govresearchgate.net | Provides a blueprint for understanding the energy-dependent import of ferrichrome. nih.govresearchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy has been a key technique for investigating the mechanism of iron release from siderophores. researchgate.netnih.gov In studies with Ustilago sphaerogena, EPR was used as a quantitative tool to monitor the reduction of Fe(III) to Fe(II) by following the disappearance of the characteristic g = 4.3 signal of high-spin ferric iron. researchgate.netnih.gov For this compound, the rate of iron reduction was found to be identical to the rate of iron transport into the cell. researchgate.netnih.gov This finding supports a mechanism where the intact this compound chelate binds to a receptor at the cell membrane, the iron is then reduced and released into the cell, while the ligand remains outside. capes.gov.brasm.org This contrasts with ferrichrome itself, where the entire complex is taken up before intracellular iron reduction occurs. researchgate.netnih.gov Mössbauer spectroscopy has also been cited as a complementary technique for following iron transport, providing additional information on the oxidation state and environment of the iron atom. asm.orgasm.org

Table 3: EPR Spectroscopy Findings on this compound Iron Transport

| Parameter Measured | Observation for this compound | Conclusion |

|---|---|---|

| Rate of Fe(III) reduction (disappearance of g=4.3 EPR signal) | Identical to the rate of iron transport into the cell. researchgate.netnih.gov | Iron reduction is a key step in the transport process at the cell membrane. researchgate.netnih.gov |

| Ligand uptake | The ligand is not appreciably taken up with the iron. capes.gov.br | This compound acts as an "iron taxi," delivering iron to the cell surface without entering. asm.org |

Cryo-Electron Microscopy (Cryo-EM) for Transporter Structure Elucidation

Application of Fluorescently Labeled Ferrichrome Analogs

The synthesis of fluorescently labeled analogs of ferrichrome has enabled the real-time visualization of iron uptake and processing in living cells, providing dynamic spatial and temporal information that is not accessible through other methods. microbiologyresearch.orgnih.gov

Fluorescently labeled this compound analogs are powerful tools for monitoring iron uptake in real time. microbiologyresearch.orgnih.gov These probes are often designed so that their fluorescence is quenched upon binding Fe(III) and restored upon its release. asm.orgnih.gov This property allows researchers to fluorimetrically and microscopically track the kinetics of iron removal from the siderophore. microbiologyresearch.orgnih.gov For example, studies in Pseudomonas aeruginosa using the fluorescent analog RL1194 permitted the real-time monitoring of iron release from the ferrichrome complex. asm.org Similarly, in Ustilago maydis, the use of fluorescent derivatives demonstrated that the rate of iron uptake could be effectively monitored by the increase in fluorescence in the medium, corresponding to the release of the iron-free fluorescent ligand. microbiologyresearch.orgnih.gov

Fluorescence microscopy, including confocal microscopy, with labeled ferrichrome analogs has been used to determine the subcellular destination of these siderophores. microbiologyresearch.orgnih.gov In Ustilago maydis, a fluorescently labeled ferrichrome analog that does not rely on iron-induced quenching was observed to enter the cells and accumulate in distinct vesicles. researchgate.netasm.org This suggests an intracellular role, possibly in iron storage, after the initial uptake. microbiologyresearch.orgnih.gov The localization can depend on the specific fluorescent tag used; studies with various dye conjugates of a related siderophore in Aspergillus species showed differential accumulation in vacuoles or mitochondria, indicating that the nature of the fluorescent probe can influence the intracellular trafficking pathway. researchgate.net These microscopic studies provide direct visual evidence of the siderophore's path within the cell, complementing kinetic data from spectroscopic methods. microbiologyresearch.orgnih.gov

Real-time Monitoring of Iron Uptake and Release

Biomimetic Siderophore Analog Design and Synthesis

The design and synthesis of biomimetic analogs of this compound are crucial for elucidating the structural features essential for its biological activity. These synthetic molecules serve as powerful tools to probe the intricacies of receptor binding and transport mechanisms.

Development of Radiosynthesis for Imaging Applications (e.g., Gallium-68 (B1239309) Labeling for PET)

The ability of siderophores to chelate metal ions has been exploited for the development of novel diagnostic imaging agents. Specifically, the iron (Fe³⁺) in ferrichrome-type siderophores can be replaced with the positron-emitting radionuclide gallium-68 (⁶⁸Ga), creating radiotracers for Positron Emission Tomography (PET) imaging. researchgate.netmediso.comnih.gov This approach allows for the non-invasive visualization and tracking of bacterial infections, as the radiolabeled siderophore will be taken up by the pathogens. researchgate.netresearchgate.net

The radiosynthesis of ⁶⁸Ga-labeled ferrichrome analogs involves the chelation of ⁶⁸Ga by the siderophore molecule. Studies have been conducted on ferrichrome-type cis-trans isomeric siderophores, such as ferrirubin and ferrirhodin, which are structurally similar to this compound. researchgate.netmediso.comnih.gov These siderophores can be labeled with ⁶⁸Ga with high radiochemical purity and stability. researchgate.netmediso.com

The stereoisomerism of the siderophore can significantly impact the pharmacokinetic properties of the resulting radiotracer. researchgate.netmediso.comnih.gov For example, the cis isomer, [⁶⁸Ga]Ga-ferrirubin, has been shown to have more favorable hydrophilic properties and lower plasma protein binding compared to the trans isomer, [⁶⁸Ga]Ga-ferrirhodin. researchgate.netnih.gov These characteristics lead to rapid clearance from the bloodstream and non-target tissues, primarily through renal excretion, which is desirable for a PET imaging agent. researchgate.netnih.gov In contrast, the trans isomer exhibits higher hydrophobicity and plasma protein binding, resulting in slower clearance and higher background signal. researchgate.netnih.gov

In preclinical studies using mouse models of Staphylococcus aureus myositis, ⁶⁸Ga-labeled ferrichrome analogs have demonstrated the ability to accumulate at the site of infection, highlighting their potential for PET infection imaging. researchgate.netmediso.comresearchgate.net Both stereoisomers were taken up by various bacterial species in vitro, including S. aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa, suggesting that the uptake mechanism is not significantly affected by the cis-trans isomerism in these cases. researchgate.netmediso.com

The development of these radiolabeled siderophores represents a promising strategy for the specific targeting and imaging of bacterial infections, offering a potential advantage over conventional imaging methods.

Genetic and Molecular Biology Approaches

Genetic and molecular biology techniques have been instrumental in dissecting the biosynthetic pathways, regulatory networks, and transport mechanisms related to this compound.

Gene Deletion and Overexpression Studies

Gene deletion and overexpression studies have been fundamental in identifying the genes required for the biosynthesis of ferrichrome and this compound. In the fungus Ustilago maydis, which produces both ferrichrome and this compound, the deletion of the sid1 gene, encoding an L-ornithine N⁵-monooxygenase, abolishes the production of both siderophores. researchgate.net This indicates that the hydroxylation of L-ornithine is a critical initial step in their biosynthesis. Similarly, deletion of the sid2 gene, which codes for a non-ribosomal peptide synthetase (NRPS), results in the loss of ferrichrome production but not this compound, suggesting that another synthetase is responsible for this compound assembly. researchgate.net

Further research in U. maydis identified a gene cluster containing fer3, fer4, and fer5, which are involved in this compound biosynthesis. researchgate.net In Omphalotus olearius, a gene cluster responsible for this compound production has been characterized, consisting of fso1 (an NRPS), omo1 (an L-ornithine-N⁵-monooxygenase), and ato1 (an acyltransferase). oup.com Overexpression of fso1 under iron-depleted conditions was shown to be significantly increased, correlating with this compound production. oup.comoup.com

In Streptomyces sp. ATCC 700974, the genes abmA, abmB, and abmQ have been identified as essential for ferrichrome biosynthesis through gene inactivation experiments. nih.gov Deletion of these genes resulted in the loss of ferrichrome production. nih.gov

Overexpression of transporter genes has also been a valuable tool. In Saccharomyces cerevisiae, overexpression of the ARN1 gene, which encodes a ferrichrome transporter, was used to study the binding and uptake of ferrichrome. pnas.org These studies revealed that Arn1p has two binding sites for ferrichrome, one with a lower affinity and one with a much higher affinity. pnas.org

These genetic manipulation techniques provide direct evidence for the function of specific genes in the complex process of siderophore biosynthesis and transport.

Transcriptome and Gene Expression Profiling (e.g., Microarray, Real-time PCR)

Transcriptome analysis and gene expression profiling have provided a global view of the cellular response to iron availability and the regulation of genes involved in this compound metabolism. Microarray studies in various microorganisms have shown that genes involved in siderophore biosynthesis and transport are tightly regulated by iron levels.

In Synechocystis sp. PCC 6803, microarray analysis revealed that under iron-depleted conditions, there is an upregulation of genes encoding components of iron transport systems, including the ferrichrome transporter FhuA. oup.com Conversely, the transcription of the fhuA gene was found to decrease in an iron-deficient state in another study on the same organism. nih.gov These seemingly contradictory findings may reflect differences in experimental conditions or the complexity of iron regulation.

In Bacillus subtilis, microarray profiling during anaerobic growth showed reduced mRNA levels of genes potentially involved in ferrichrome uptake. asm.org In Group A Streptococcus, DNA microarray analysis demonstrated that the expression of a putative ferrichrome transport operon was upregulated at a lower growth temperature (29°C) compared to 37°C. pnas.org